molecular formula C21H31N3O3 B5681829 [(3aR,6aR)-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3a-yl]-[4-[(4-methoxyphenoxy)methyl]piperidin-1-yl]methanone

[(3aR,6aR)-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3a-yl]-[4-[(4-methoxyphenoxy)methyl]piperidin-1-yl]methanone

Cat. No.: B5681829
M. Wt: 373.5 g/mol
InChI Key: NVKVIRKPCIGQTB-DYESRHJHSA-N
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Description

[(3aR,6aR)-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3a-yl]-[4-[(4-methoxyphenoxy)methyl]piperidin-1-yl]methanone is a complex organic compound with a unique structure that combines a hexahydropyrrolo[3,4-c]pyrrole core with a piperidine moiety linked via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,6aR)-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3a-yl]-[4-[(4-methoxyphenoxy)methyl]piperidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the hexahydropyrrolo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the hexahydropyrrolo[3,4-c]pyrrole intermediate with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Methanone bridge formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(3aR,6aR)-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3a-yl]-[4-[(4-methoxyphenoxy)methyl]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to a methanol group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy moiety, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3aR,6aR)-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3a-yl]-[4-[(4-methoxyphenoxy)methyl]piperidin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with specific biological activities.

    Materials Science: Its structural properties may be exploited in the development of new materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of [(3aR,6aR)-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3a-yl]-[4-[(4-methoxyphenoxy)methyl]piperidin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    [(3aR,6aR)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol: A structurally similar compound with a hydroxyl group instead of the methanone bridge.

    (1S,3aR,4S,6aR)-1-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan: Another compound with a similar core structure but different substituents.

Uniqueness

[(3aR,6aR)-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3a-yl]-[4-[(4-methoxyphenoxy)methyl]piperidin-1-yl]methanone is unique due to its combination of a hexahydropyrrolo[3,4-c]pyrrole core with a piperidine moiety and a methanone bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[(3aR,6aR)-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3a-yl]-[4-[(4-methoxyphenoxy)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-23-12-17-11-22-14-21(17,15-23)20(25)24-9-7-16(8-10-24)13-27-19-5-3-18(26-2)4-6-19/h3-6,16-17,22H,7-15H2,1-2H3/t17-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKVIRKPCIGQTB-DYESRHJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2(C1)C(=O)N3CCC(CC3)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CNC[C@]2(C1)C(=O)N3CCC(CC3)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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